![molecular formula C8H8N4O3 B029898 7N-[1-(2-Carboxy)ethyl]allopurinol CAS No. 34397-00-7](/img/structure/B29898.png)
7N-[1-(2-Carboxy)ethyl]allopurinol
Descripción general
Descripción
3-(6-oxo-3H-purin-9-yl)propanoic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a propanoic acid group attached to the purine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxo-3H-purin-9-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-(6-oxo-3H-purin-9-yl)propanoic acid may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-oxo-3H-purin-9-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Treatment of Gout and Hyperuricemia
7N-[1-(2-Carboxy)ethyl]allopurinol functions as a xanthine oxidase inhibitor, similar to its parent compound allopurinol. By inhibiting the enzyme responsible for converting hypoxanthine and xanthine into uric acid, it effectively reduces uric acid levels in the blood, alleviating symptoms associated with gout and hyperuricemia. Research indicates that this compound may offer improved efficacy and reduced side effects compared to traditional treatments.
Anticancer Activity
Recent studies have explored the anticancer properties of allopurinol derivatives, including this compound. The compound has shown promising results in vitro, demonstrating significant cytotoxicity against human hepatoma carcinoma cell lines (e.g., BEL-7402 and SMMC-7221), with IC50 values ranging from 25.5 to 35.2 μM. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy.
Synthetic Applications
In addition to its pharmacological uses, this compound serves as an intermediate in organic synthesis processes. It can be utilized in multi-step synthesis routes to produce other biologically active compounds.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various allopurinol derivatives, including this compound, researchers utilized the MTT assay on human hepatoma carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that structural modifications could enhance anticancer properties.
Case Study 2: Pharmacokinetic Studies
Research exploring the pharmacokinetics of this compound demonstrated that its structural modifications might improve bioavailability compared to traditional allopurinol. This finding is crucial for developing more effective treatments for conditions related to elevated uric acid levels.
Mecanismo De Acción
The mechanism of action of 3-(6-oxo-3H-purin-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-(6-oxo-3H-purin-9-yl)propanoic acid include:
- 6-Amino-9H-purine-9-propanoic acid
- 3-(6-oxo-3H-purin-9-yl)butanoic acid
- 3-(6-oxo-3H-purin-9-yl)pentanoic acid
Uniqueness
What sets 3-(6-oxo-3H-purin-9-yl)propanoic acid apart from these similar compounds is its specific structure and the presence of the propanoic acid group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Actividad Biológica
7N-[1-(2-Carboxy)ethyl]allopurinol is a derivative of allopurinol, primarily recognized for its role as a xanthine oxidase inhibitor. This compound has garnered attention in biomedical research due to its potential applications in treating conditions such as gout and hyperuricemia, as well as its emerging anticancer properties. The structural modification of adding a carboxyethyl group enhances its pharmacological profile, potentially improving solubility and bioavailability compared to allopurinol.
- Molecular Formula : C₇H₈N₄O₃
- Molecular Weight : Approximately 180.16 g/mol
- Structure : The addition of the carboxyethyl group at the 7-position of the allopurinol structure is significant for its biological activity.
This compound functions primarily by inhibiting xanthine oxidase, an enzyme crucial in the production of uric acid from hypoxanthine and xanthine. By inhibiting this enzyme, the compound effectively lowers uric acid levels in the blood, which is beneficial for patients suffering from gout and hyperuricemia.
Comparison of Inhibition Potency
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 25.5 (BEL-7402) 35.2 (SMMC-7221) | Potent cytotoxicity against hepatoma cells. |
Allopurinol | Varies | Established efficacy but limited solubility. |
Febuxostat | Varies | Non-purine xanthine oxidase inhibitor. |
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies using the MTT assay revealed that this compound showed notable cytotoxicity with IC50 values of 25.5 μM against BEL-7402 and 35.2 μM against SMMC-7221 human hepatoma carcinoma cell lines.
Anticancer Potential
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including increased caspase activity. This mechanism is particularly relevant in colorectal cancer (CRC), where it has been observed to increase caspase 3/7 activity in a dose-dependent manner .
Case Studies and Clinical Considerations
While exploring the therapeutic potential of this compound, it is essential to consider adverse effects associated with allopurinol derivatives. A case series highlighted severe reactions such as toxic epidermal necrolysis (TEN) linked to allopurinol usage, emphasizing the need for careful patient selection and monitoring when prescribing xanthine oxidase inhibitors .
Summary of Case Studies
Case Number | Patient Age/Gender | Condition | Reaction Type | Treatment |
---|---|---|---|---|
1 | 81/F | Hypertension, Diabetes | TEN | IVIG, supportive care |
2 | 67/M | Ischemic Heart Disease | TEN | IVIG, steroids |
3 | 56/F | Back Pain | TEN | IVIG, supportive care |
4 | 78/F | Hypertension | TEN | IVIG, antibiotics |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of this compound indicate enhanced solubility and bioavailability compared to traditional allopurinol. The compound's modifications may allow for better absorption and distribution within the body, potentially leading to improved therapeutic outcomes with fewer side effects.
Interaction Studies
Studies have focused on the binding affinity of this compound to xanthine oxidase compared to other inhibitors. Preliminary data suggest that due to its structural modifications, this compound may exhibit stronger binding affinity and enhanced inhibition of uric acid production .
Propiedades
IUPAC Name |
3-(6-oxo-1H-purin-9-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZIJJOHBDENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292018 | |
Record name | 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34397-00-7 | |
Record name | NSC79667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.